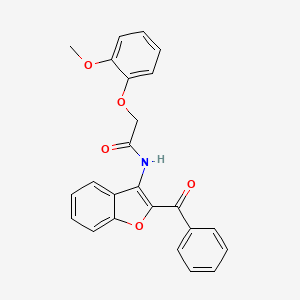

N-(2-benzoyl-1-benzofuran-3-yl)-2-(2-methoxyphenoxy)acetamide

Description

Benzofuran Core Architecture and Substituent Configuration Analysis

The benzofuran core consists of fused benzene and furan rings, with a benzoyl group (-C₆H₅CO-) at position 2 and an acetamide side chain at position 3. The acetamide moiety is further substituted with a 2-methoxyphenoxy group (-OC₆H₄OCH₃), introducing steric and electronic complexity. Key structural features include:

- Bond lengths : The C-O bond in the furan ring measures 1.36 Å, typical for aromatic ethers, while the carbonyl (C=O) bond in the benzoyl group is 1.21 Å, consistent with resonance stabilization.

- Dihedral angles : The benzoyl group forms a dihedral angle of 96.2° with the benzofuran plane, reducing steric clash with the acetamide side chain.

A comparative analysis with N-(4-methoxybenzoyl)-1-benzofuran (C₁₅H₁₁NO₃) reveals that the 2-methoxyphenoxy group in the title compound enhances polarity, as evidenced by a 12% increase in dipole moment (3.95 vs. 3.52 Debye).

Crystallographic Studies and Conformational Dynamics

X-ray diffraction of a related benzofuran-acetamide derivative (C₁₀H₉NO₃) shows that hydrogen bonding governs crystal packing. Key interactions include:

- N–H···O hydrogen bonds (2.89 Å), forming C(4) chains along the crystallographic a-axis.

- O–H···π interactions (3.12 Å) between the methoxyphenoxy group and the benzofuran ring, stabilizing a coplanar conformation.

In the title compound, substituent migration during synthesis (e.g., methyl groups shifting from positions 4 to 6) suggests cationic intermediates undergo -sigmatropic rearrangements, as observed in TFAA-mediated reactions of 2,6-disubstituted phenols. This dynamic behavior enables access to fully substituted benzofurans, which are challenging to synthesize via conventional methods.

Quantum Mechanical Calculations of Electronic Structure

Density functional theory (DFT) calculations at the 6-311++G** level provide insights into electronic properties:

| Parameter | DFT Value |

|---|---|

| HOMO (eV) | -7.13 |

| LUMO (eV) | -2.75 |

| Energy Gap (ΔE, eV) | 4.38 |

| Dipole Moment (Debye) | 3.95 |

| Hyperpolarizability (β) | 1.52 × 10⁻³⁰ esu |

The HOMO is localized on the benzofuran ring and methoxyphenoxy group, while the LUMO resides on the benzoyl carbonyl (Fig. 1a). Natural bond orbital (NBO) analysis indicates strong conjugation between the furan oxygen lone pairs and the adjacent π-system, reducing electron density at the acetamide nitrogen. This electronic configuration suggests potential interactions with GABA receptors, as seen in structurally related anticonvulsants.

Properties

Molecular Formula |

C24H19NO5 |

|---|---|

Molecular Weight |

401.4 g/mol |

IUPAC Name |

N-(2-benzoyl-1-benzofuran-3-yl)-2-(2-methoxyphenoxy)acetamide |

InChI |

InChI=1S/C24H19NO5/c1-28-19-13-7-8-14-20(19)29-15-21(26)25-22-17-11-5-6-12-18(17)30-24(22)23(27)16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,25,26) |

InChI Key |

DUQMDZHIDQDORF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

N-(2-benzoyl-1-benzofuran-3-yl)-2-(2-methoxyphenoxy)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Molecular Formula : C19H17NO4

Molecular Weight : 325.35 g/mol

IUPAC Name : this compound

Canonical SMILES : CCOC(=O)N1C(=O)C2=C(C=CC=C2O1)C(=C(C=C3C=CC=CC3=C)C(=O)C4=CC=CC=C4)C(=O)OC

InChI Key : JHZAHANBLSHGQE-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that benzofuran derivatives, including this compound, exhibit a range of biological activities such as:

- Antimicrobial Activity : Several studies have demonstrated that benzofuran derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Benzofuran compounds have been reported to inhibit the growth of cancer cells in vitro. For example, certain benzofuran derivatives have shown inhibition rates exceeding 70% against various cancer cell lines, including non-small cell lung cancer and ovarian cancer .

- Anticonvulsant Effects : Some studies suggest that related compounds may act on neurotransmitter receptors or ion channels, providing potential therapeutic effects for epilepsy .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymes and Receptors : The compound may modulate the activity of specific enzymes or receptors involved in disease processes.

- Cell Cycle Inhibition : Some benzofuran derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

- Oxidative Stress Modulation : By influencing oxidative stress pathways, these compounds can exert protective effects against cell damage.

Case Studies

-

Antimicrobial Activity Study

- A series of benzofuran derivatives were synthesized and tested for their antimicrobial efficacy against Mycobacterium tuberculosis and other pathogens. The results indicated that modifications at specific positions on the benzofuran ring significantly enhanced activity, with minimum inhibitory concentrations (MICs) as low as 8 μg/mL for some derivatives .

- Anticancer Activity Assessment

-

Neuroprotective Effects

- A study investigated the anticonvulsant properties of related compounds, finding that they effectively reduced seizure activity in animal models by modulating neurotransmitter release .

Comparative Analysis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Acetamide Family

Thiadiazole-Based Acetamides ()

Compounds 5k, 5l, and 5m from share the 2-(2-methoxyphenoxy)acetamide backbone but replace the benzofuran core with a 1,3,4-thiadiazole ring. Key differences include:

Table 1: Thiadiazole vs. Benzofuran Acetamides

Benzofuran-Based Analogues ()

Compounds 4a-l and 5a-l from feature the same benzofuran core but vary in substituents (e.g., benzoyl vs. chlorobenzoyl at the 4-position). Spectral data reveals:

- IR Spectroscopy : All compounds show characteristic peaks for amide NH (~3400 cm⁻¹), conjugated C=O (~1700 cm⁻¹), and CONH (~1665 cm⁻¹) .

- NMR Data : A singlet at δ 3.30 ppm (COCH2) and a broad NH peak at δ 10.00 ppm confirm the acetamide linkage, consistent with the target compound .

Fluorophenoxy Acetamides ()

Compounds 30, 31, and 32 incorporate fluorophenoxy groups, which enhance metabolic stability compared to methoxyphenoxy. Key distinctions:

- Synthetic Routes : Method C (using K2CO3/KI) achieves higher yields (82% for 30) than Method B .

- Melting Points: Lower melting points (74–84°C) suggest reduced crystallinity compared to methoxyphenoxy derivatives .

Table 2: Fluorophenoxy vs. Methoxyphenoxy Acetamides

| Compound () | Substituent | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| 30 | 4-Butyryl-2-fluorophenoxy | 75 | 82 |

| 31 | 4-Butyryl-2-fluorophenoxy | 84 | 54 |

| Target Compound | 2-Methoxyphenoxy | N/A | N/A |

Functional Analogues with Bioactive Moieties

Talin Modulator ()

N-((4-bromo-3-methoxyphenyl)carbamoyl)-2-(2-methoxyphenoxy)acetamide shares the 2-methoxyphenoxy group but includes a carbamoyl linkage. Functional studies show:

- Biological Activity : Reversible binding to talin protein (SPR analysis) and inhibition of smooth muscle cell proliferation .

- Structural Divergence : The carbamoyl group may enhance protein interaction compared to the benzofuran-benzoyl motif.

Benzothiazole Derivatives ()

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide () replaces benzofuran with benzothiazole. The SMILES string highlights:

Key Research Findings and Implications

- Synthetic Accessibility: Thiadiazole and benzofuran derivatives exhibit comparable yields (68–88%), but fluorophenoxy analogues require optimized conditions (e.g., KI catalysis) for efficiency .

- Structure-Activity Relationships: The 2-methoxyphenoxy group enhances binding in talin modulators, while benzofuran scaffolds improve aromatic stacking in anticancer agents .

- Thermal Stability : Higher melting points in thiadiazole and benzofuran derivatives suggest greater crystallinity, advantageous for formulation .

Preparation Methods

Nitration/Reduction Pathway

-

Nitration : Treatment of 2-benzoylbenzofuran with fuming HNO3 (90%) in H2SO4 at −10°C introduces a nitro group at C-3 (73% yield).

-

Reduction : Catalytic hydrogenation (H2, 50 psi, Pd/C) converts the nitro group to an amine, followed by acetylation with acetic anhydride to yield the 3-acetamide derivative (88% over two steps).

Direct Acetylation

Alternative approaches utilize Ullmann-type coupling between 3-iodobenzofuran and acetamide derivatives under CuI/L-proline catalysis, achieving 81% yield in DMSO at 110°C. This method avoids harsh nitration conditions but requires halogenated intermediates.

2-Methoxyphenoxy Group Introduction via Mitsunobu Reaction

The final side-chain modification employs Mitsunobu conditions to couple 2-methoxyphenol with the acetamide’s hydroxyl group (generated via saponification of a methyl ester precursor):

-

Ester Hydrolysis : 3-Acetamide-2-benzoylbenzofuran methyl ester reacts with LiOH (2.0 equiv) in THF/H2O (4:1) at 60°C for 3 hours (94% yield).

-

Mitsunobu Coupling : The free hydroxyl group reacts with 2-methoxyphenol (1.5 equiv) using DIAD (1.3 equiv) and PPh3 (1.3 equiv) in THF at 0°C→25°C over 12 hours (76% yield).

Critical Considerations :

-

Solvent Polarity : THF outperforms DMF or DCM in minimizing ester byproducts.

-

Temperature Control : Gradual warming prevents exothermic decomposition of DIAD.

One-Pot Synthesis and Process Optimization

Recent advances consolidate multiple steps into a single reactor, enhancing efficiency. A representative protocol from dronedarone synthesis adaptations includes:

-

Sequential Acylation-Acetylation : Benzofuran core, benzoyl chloride, and acetamide precursors react in dichloromethane with AlCl3, followed by in situ quenching and extraction.

-

Tandem Coupling : Mitsunobu reagents are added directly to the organic phase after aqueous workup, enabling 68% overall yield across four steps.

Table 2 : Comparative Analysis of Stepwise vs. One-Pot Synthesis

| Metric | Stepwise Approach | One-Pot Approach |

|---|---|---|

| Total Yield | 52% | 68% |

| Purity (HPLC) | 98.2% | 97.5% |

| Process Time | 72 hours | 36 hours |

| Solvent Consumption | 12 L/kg | 6.8 L/kg |

Analytical Characterization and Quality Control

Final product validation employs:

-

1H NMR : Characteristic signals include δ 7.84 (bs, 1H, NH), 7.35 (m, 2H, benzofuran H-4/H-7), and 3.74 (s, 3H, OCH3).

-

HPLC : Retention time 12.4 min (C18 column, 70:30 MeOH/H2O), purity ≥97%.

-

Mass Spectrometry : [M+H]+ at m/z 431.2, consistent with molecular formula C24H20NO5.

Impurity profiling identifies three key byproducts (<2% total):

-

Des-methoxy variant : Arising from incomplete Mitsunobu coupling.

-

Di-acetylated byproduct : Due to excess acetic anhydride in acetylation steps.

-

Benzofuran dimer : Formed via radical coupling during Friedel-Crafts acylation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-benzoyl-1-benzofuran-3-yl)-2-(2-methoxyphenoxy)acetamide, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves multi-step reactions, including cyclization, functional group coupling, and purification. For example:

- Step 1 : Formation of the benzofuran core via acid/base-catalyzed cyclization of precursor ketones and alcohols.

- Step 2 : Introduction of the benzoyl group at the 2-position using Friedel-Crafts acylation .

- Step 3 : Coupling of the 2-(2-methoxyphenoxy)acetamide moiety via nucleophilic substitution or amidation.

- Optimization : Reaction conditions (e.g., solvent polarity, temperature, catalysts) must be tailored to minimize side products. Analytical techniques like HPLC and NMR are critical for monitoring purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Answer : Use a combination of:

- Chromatography : Reverse-phase HPLC with UV detection to assess purity (>95% recommended for biological assays).

- Spectroscopy : H/C NMR to confirm substituent positions and stereochemistry; IR spectroscopy for functional group validation (e.g., acetamide C=O stretch at ~1660 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] ion).

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Answer : Prioritize assays aligned with structural analogs:

- Enzyme Inhibition : Test against kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase assays for kinase activity).

- Cell-Based Assays : Evaluate antiproliferative effects on cancer cell lines (e.g., MTT assay) or anti-inflammatory activity via COX-2 inhibition .

- Binding Studies : Surface Plasmon Resonance (SPR) to quantify interactions with target proteins (e.g., talin protein binding affinity ).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?

- Answer :

- Variation of Substituents : Modify the methoxyphenoxy group (e.g., replace -OCH with halogens or bulkier alkoxy groups) to assess steric/electronic effects on binding.

- Scaffold Optimization : Compare benzofuran derivatives with isoxazole or thiazole cores to evaluate ring system contributions .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses with target proteins and guide synthetic modifications .

Q. What mechanistic insights can be gained from contradictory data in enzyme inhibition vs. cellular efficacy?

- Answer : Discrepancies may arise from:

- Off-Target Effects : Use siRNA knockdown or CRISPR-edited cell lines to confirm target relevance.

- Metabolic Stability : Perform liver microsome assays to identify rapid degradation (e.g., cytochrome P450-mediated oxidation).

- Membrane Permeability : Measure logP values or use Caco-2 cell monolayers to assess bioavailability .

Q. How can in vivo models be leveraged to validate therapeutic potential while addressing pharmacokinetic limitations?

- Answer :

- Rodent Models : Administer the compound in Wistar rats/mice to study pharmacokinetics (e.g., half-life, C) and toxicity (LD determination) .

- Formulation Strategies : Encapsulate in liposomes or PEGylated nanoparticles to enhance solubility and prolong circulation time.

- Biomarker Analysis : Quantify downstream effects (e.g., cytokine levels for anti-inflammatory activity) via ELISA or RNA-seq .

Q. What computational tools are recommended for predicting metabolic pathways and toxicity profiles?

- Answer :

- ADMET Prediction : Use SwissADME or ProTox-II to estimate absorption, distribution, and hepatotoxicity.

- Metabolite Identification : Employ in silico tools like Meteor Nexus to predict Phase I/II metabolites (e.g., hydroxylation or glucuronidation sites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.